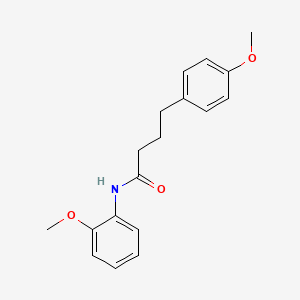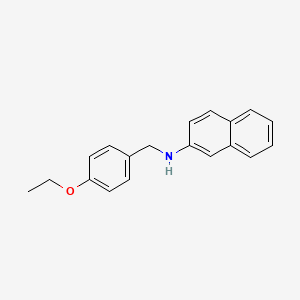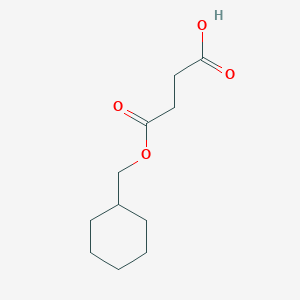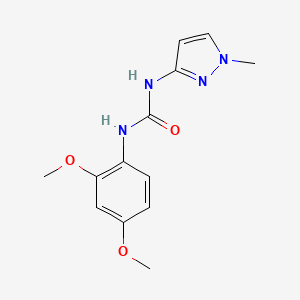
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, also known as GW501516, is a synthetic drug that was originally developed for the treatment of metabolic and cardiovascular diseases. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. By activating PPARδ, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide promotes the oxidation of fatty acids and the uptake of glucose by muscle cells, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been shown to have a wide range of biochemical and physiological effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially valuable tool for the treatment of a variety of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide for lab experiments is its ability to selectively activate PPARδ without affecting other nuclear receptors or causing significant side effects. However, its long half-life and potential for accumulation in the body can make it difficult to control dosing and can lead to variability in results.
Orientations Futures
There are many potential future directions for research on N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide, including its potential applications in the treatment of metabolic and cardiovascular diseases, its use as a performance-enhancing drug in sports, and its potential as a tool for the study of lipid metabolism and energy homeostasis. Further research is needed to fully understand the mechanisms of action and potential benefits and limitations of this compound.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide involves several steps, including the reaction of 2-methoxybenzoic acid with 4-methoxybenzyl chloride to form the intermediate 2-(4-methoxybenzyl)-2-methoxybenzoic acid. This intermediate is then reacted with butanoyl chloride in the presence of a catalyst to form the final product, N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and toxicology. It has been shown to have a wide range of effects on the body, including the regulation of lipid metabolism, the promotion of muscle growth, and the enhancement of endurance and performance.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-21-15-12-10-14(11-13-15)6-5-9-18(20)19-16-7-3-4-8-17(16)22-2/h3-4,7-8,10-13H,5-6,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIACOPJDVOUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-(4-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5881729.png)

![8-methyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5881743.png)


![4-[(4-ethyl-1-piperazinyl)carbonothioyl]-2-methoxyphenol](/img/structure/B5881757.png)



![ethyl 2-[(2,3-dimethoxybenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5881782.png)
![3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5881793.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B5881808.png)
![N'-[(5-nitro-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5881816.png)
